![molecular formula C15H20F2N2O2 B13569980 Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate](/img/structure/B13569980.png)
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural and physicochemical properties. This compound, in particular, has gained attention for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-difluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl piperazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its physicochemical properties and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate (CAS No. 951626-88-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C15H20F2N2O2
- Molecular Weight : 298.33 g/mol
- IUPAC Name : this compound
This compound exhibits various biological activities, primarily through interactions with neurotransmitter receptors and enzymes involved in critical metabolic pathways:
- Serotonin Receptor Modulation : The compound has shown potential as a serotonin receptor modulator, which may contribute to its antidepressant and anxiolytic effects. Research indicates that piperazine derivatives often interact with serotonin receptors, influencing mood and anxiety levels.
- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action against tumor cells.
- Inhibition of Enzymatic Activity : Like many piperazine derivatives, it may inhibit specific enzymes involved in neurotransmitter degradation or synthesis, enhancing the availability of neurotransmitters such as dopamine and serotonin in the brain.
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its derivatives:
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of this compound against various human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 9.2 µM to 10.5 µM across different cell types, indicating its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of this compound. It was found to exhibit moderate activity as a serotonin receptor modulator, suggesting its possible application in treating mood disorders. The study highlighted the need for further exploration into its efficacy and safety profile in vivo.
Properties
Molecular Formula |
C15H20F2N2O2 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 |
InChI Key |
MYIXTKUDGFCOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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